Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area Define a Unique Property Space for 1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine Versus Regioisomeric and Substituted Analogs
The target compound has a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 53.1 Ų, placing it in a lipophilicity-polarity window that differs from common comparator pyrazole-3-amines. The regioisomer 1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine retains an identical molecular formula (C₁₁H₁₃N₃O, MW 203.24) but relocates both the amine and phenoxymethyl substituents, altering the H-bond donor/acceptor vector geometry and predicted pharmacokinetic behavior despite sharing the same TPSA . Analogs with halogenated phenoxy rings (e.g., 2-chloro-phenoxymethyl or 4-ethyl-phenoxymethyl variants) predictably increase XLogP3, shifting lipophilicity beyond typical CNS or oral drug-likeness ranges . These differences in calculated physicochemical properties are directly relevant to permeability, solubility, and metabolic stability predictions, making the target compound a distinct entry point for SAR exploration where balanced lipophilicity (XLogP3 ~1–2) is required [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.4; TPSA = 53.1 Ų (CAS 1354704-34-9) |
| Comparator Or Baseline | Regioisomer (CAS 1354704-35-0): XLogP3 not independently verified but predicted to differ due to altered H-bond geometry; halogenated phenoxymethyl analogs: XLogP3 > 2.0 (class-level prediction) |
| Quantified Difference | XLogP3 difference of approximately 0.5–1.5 log units vs. halogenated analogs (predicted); TPSA equivalent for regioisomer |
| Conditions | Computed physicochemical properties from standardized algorithms (XLogP3, TPSA) as reported by BOC Sciences |
Why This Matters
Lipophilicity is a primary determinant of compound attrition in drug discovery; an XLogP3 of 1.4 positions this compound favorably for oral bioavailability and CNS exclusion compared to more lipophilic halogenated analogs, guiding scaffold selection in lead optimization.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001; 46(1-3):3-26. View Source
